
D-myo-Inositol-1,2-diphosphate (sodium salt)
Overview
Description
D-myo-Inositol-1,2-diphosphate (sodium salt) is a phosphorylated derivative of myo-inositol, featuring phosphate groups at the 1- and 2-positions of the inositol ring. It is identified by CAS number 208584-51-4 and is commercially available through suppliers such as Shanghai Saikerui Biotech (product code: SCMR-325968) . This compound plays a role in intracellular signaling, particularly in modulating calcium dynamics and downstream cellular responses. Its sodium salt form enhances solubility, making it suitable for experimental applications in biochemistry and cell biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-myo-Inositol-1,2-diphosphate (sodium salt) typically involves the phosphorylation of myo-inositol. The process includes:
Phosphorylation Reaction: Myo-inositol is reacted with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. This reaction introduces phosphate groups at the desired positions on the inositol ring.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Conversion to Sodium Salt: The purified D-myo-Inositol-1,2-diphosphate is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production methods for D-myo-Inositol-1,2-diphosphate (sodium salt) follow similar synthetic routes but are scaled up to accommodate larger quantities. These methods often involve:
Batch Processing: Large-scale reactors are used to carry out the phosphorylation reaction under controlled conditions.
Continuous Flow Systems: For higher efficiency, continuous flow systems may be employed, allowing for the constant addition of reactants and removal of products.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
D-myo-Inositol-1,2-diphosphate (sodium salt) can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release inorganic phosphate groups.
Phosphorylation/Dephosphorylation: It can participate in phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling pathways.
Complex Formation: It can form complexes with metal ions, which may influence its biological activity.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Phosphorylation/Dephosphorylation: Enzymes such as kinases and phosphatases are commonly used to catalyze these reactions.
Complex Formation: Metal ions like calcium or magnesium can be used to study the formation of complexes.
Major Products Formed
Inorganic Phosphates: Resulting from hydrolysis.
Phosphorylated Derivatives: Formed through enzymatic reactions.
Metal Complexes: Formed with various metal ions.
Scientific Research Applications
Biochemical Signaling
Role as a Second Messenger
D-myo-Inositol-1,2-diphosphate acts as a second messenger in various signaling pathways. It is involved in the regulation of intracellular calcium levels and modulates the activity of various enzymes. This compound has been shown to enhance the release of calcium from intracellular stores, thereby influencing cellular responses to external stimuli .
Interaction with Proteins
Studies have demonstrated that D-myo-Inositol-1,2-diphosphate binds selectively to specific protein domains, such as pleckstrin homology (PH) domains. For instance, it has a high affinity for certain PH domains, which are crucial for the transduction of signals within cells . This binding capability highlights its importance in mediating cellular responses and interactions.
Pharmacological Research
Potential Therapeutic Applications
Research indicates that D-myo-Inositol-1,2-diphosphate may have therapeutic potential in treating conditions related to calcium signaling dysregulation, such as cardiovascular diseases and neurodegenerative disorders. By modulating calcium levels and influencing signaling pathways, it may help restore normal physiological functions .
Case Studies
Several studies have investigated the effects of D-myo-Inositol-1,2-diphosphate on cardiac function. For example, experiments using animal models have shown that administration of this compound can lead to a decrease in heart rate by affecting ion channel activity and intracellular calcium dynamics . These findings suggest its potential use in developing treatments for arrhythmias and other heart-related conditions.
Molecular Biology Applications
Cellular Proliferation and Differentiation
D-myo-Inositol-1,2-diphosphate is also implicated in regulating cell growth and differentiation. Research has shown that it can influence the proliferation of various cell types by modulating signaling pathways associated with growth factors . This makes it a valuable tool for studying cellular processes in cancer research and regenerative medicine.
Experimental Techniques
In laboratory settings, D-myo-Inositol-1,2-diphosphate is utilized in various experimental techniques to dissect signaling pathways. Its ability to mimic or inhibit specific signaling events allows researchers to elucidate the roles of different proteins and pathways involved in cellular responses .
Comparative Data Table
Application Area | Description | Key Findings |
---|---|---|
Biochemical Signaling | Acts as a second messenger influencing calcium release | Enhances calcium mobilization from stores |
Pharmacological Research | Potential therapeutic applications for cardiovascular and neurological diseases | Decreases heart rate; modulates ion channel activity |
Molecular Biology | Regulates cell proliferation and differentiation | Influences growth factor signaling |
Mechanism of Action
The mechanism of action of D-myo-Inositol-1,2-diphosphate (sodium salt) involves its role as a second messenger in cellular signaling pathways. It can bind to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium can trigger various cellular responses, including muscle contraction, secretion, and gene expression .
Comparison with Similar Compounds
The following sections compare D-myo-Inositol-1,2-diphosphate (sodium salt) with structurally and functionally related inositol phosphates. Key differences include phosphorylation patterns, receptor interactions, and biological roles.
Structural and Functional Differences
Table 1: Structural Comparison of Inositol Phosphates
Commercial Availability and Pricing
- Higher phosphorylation correlates with cost : Tri- and tetraphosphates (e.g., 2,4,5-triphosphate at $205–829 and 1,2,4,5-tetraphosphate at $224–1012) are priced higher than diphosphates due to synthesis complexity and receptor specificity .
- Supplier variability: D-myo-Inositol-1,2-diphosphate is available from niche suppliers like Shanghai Saikerui, while Santa Cruz Biotechnology dominates the market for tri-/tetraphosphates .
Key Research Findings
Receptor Specificity :
- The 1,2,4,5-tetraphosphate induces prolonged calcium oscillations compared to 1,2-diphosphate, making it preferable for studying sustained signaling pathways .
Sodium Salt Advantages :
- Sodium salts enhance aqueous solubility, critical for in vitro assays. For example, IP6 (hexasodium salt) is used in phytase activity studies due to its stability .
Species-Dependent Effects: In piglet models, inositol phosphate-surfactant mixtures improved lung function, but efficacy varied with phosphate group number and position .
Biological Activity
D-myo-Inositol-1,2-diphosphate (sodium salt), commonly referred to as Ins(1,2)P2, is a member of the inositol phosphate family, which plays critical roles in cellular signaling pathways. This compound is involved in various physiological processes, including calcium signaling and cellular responses to external stimuli. Understanding its biological activity is essential for elucidating its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
D-myo-Inositol-1,2-diphosphate is characterized by its two phosphate groups attached to the inositol ring. The sodium salt form enhances its solubility and stability in biological systems. Its chemical structure allows it to interact with various proteins and enzymes involved in signal transduction.
Ins(1,2)P2 functions primarily as a second messenger in cellular signaling pathways. It is produced through the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate (PIP2) and can modulate intracellular calcium levels by:
- Binding to specific receptors : Ins(1,2)P2 can interact with inositol trisphosphate receptors (IP3Rs) on the endoplasmic reticulum, leading to calcium release into the cytosol.
- Regulating protein kinases : It influences several kinases involved in cell growth and metabolism, such as phosphatidylinositol 3-kinase (PI3K) and protein kinase B (PKB/Akt) .
Biological Effects
The biological effects of D-myo-Inositol-1,2-diphosphate are diverse and include:
- Calcium Mobilization : Ins(1,2)P2 is significantly less potent than Ins(1,4,5)P3 in inducing calcium release; studies show it is approximately 1,000-fold less effective at initiating Ca²⁺ release when injected into Xenopus oocytes .
- Cellular Proliferation : It plays a role in cell cycle regulation and proliferation through its interactions with signaling pathways that govern these processes .
- Metabolic Regulation : Ins(1,2)P2 has been implicated in the regulation of metabolic pathways, affecting glucose uptake and lipid metabolism .
Research Findings
Recent studies have provided insights into the biological activities of D-myo-Inositol-1,2-diphosphate:
Case Study: Calcium Signaling
In a study examining the effects of Ins(1,2)P2 on calcium signaling in human cells, researchers found that while it could mobilize some calcium stores, its efficacy was significantly lower compared to other inositol phosphates like Ins(1,4,5)P3. This suggests that while Ins(1,2)P2 has a role in calcium signaling, it may serve more as a supplementary messenger rather than a primary one .
Table 1: Comparative Potency of Inositol Phosphates
Inositol Phosphate | Potency (relative to Ins(1,4,5)P3) | Mechanism of Action |
---|---|---|
Ins(1,4,5)P3 | 1 | Calcium release via IP3R |
Ins(1,2)P2 | 0.001 | Modulation of secondary pathways |
Applications in Research and Medicine
D-myo-Inositol-1,2-diphosphate has potential applications in various fields:
- Cancer Research : Understanding its role in cell proliferation can provide insights into tumorigenesis and potential therapeutic targets.
- Diabetes : Its influence on insulin signaling pathways makes it a candidate for research into diabetes management.
- Neuroscience : Investigating its effects on neuronal signaling may reveal new aspects of neurotransmission and synaptic plasticity .
Q & A
Basic Research Questions
Q. How can researchers verify the identity and purity of D-myo-Inositol-1,2-diphosphate (sodium salt) in experimental settings?
To confirm identity and purity, employ nuclear magnetic resonance (NMR) for structural validation, focusing on phosphate group positioning and stereochemistry . Mass spectrometry (MS) can corroborate molecular weight (e.g., sodium adducts at ~282.1 Da) . Purity assays (e.g., HPLC with UV detection at 210–220 nm) should show ≥98% homogeneity, as specified in analytical certificates . Cross-reference CAS Registry Numbers (e.g., 208584-51-4) and supplier-provided COAs .
Q. What are the optimal storage and handling conditions to maintain compound stability?
Store lyophilized powder at -20°C in airtight, desiccated containers to prevent hygroscopic degradation . For aqueous solutions, prepare fresh daily due to hydrolysis risks; avoid prolonged exposure to light or temperatures >4°C . Use neutral buffers (pH 6.5–7.5) to minimize phosphate ester cleavage .
Q. How does solubility impact experimental design for in vitro studies?
The sodium salt form enhances aqueous solubility (~50 mg/mL in water), making it suitable for cell culture or enzymatic assays . For lipid-phase experiments (e.g., membrane signaling), dissolve in DMSO (<0.1% final concentration) to avoid cytotoxicity . Centrifuge solutions at 10,000×g for 5 min to remove insoluble particulates before use .
Q. What functional roles does this compound play in cellular signaling pathways?
D-myo-Inositol-1,2-diphosphate acts as a secondary messenger intermediate , modulating calcium release via interactions with inositol trisphosphate (IP3) receptors . It influences pathways like phospholipase C (PLC) activation and downstream kinases (e.g., PKC). Use calcium-sensitive dyes (e.g., Fura-2) or FRET-based reporters to quantify its effects in live cells .
Advanced Research Questions
Q. How can researchers resolve contradictions in data related to its signaling specificity across cell types?
Discrepancies often arise from cell-specific receptor isoform expression (e.g., IP3R1 vs. IP3R3) or competing phosphorylation pathways. Perform knockdown/knockout studies (e.g., CRISPR-Cas9 targeting IP3Rs) to isolate its role . Combine metabolic labeling (e.g., ¹³C-myo-inositol) with NMR to track phosphate turnover kinetics and identify off-target interactions .
Q. What advanced techniques are recommended for structural and dynamic analysis of this compound?
- X-ray crystallography : Resolve 3D conformation using single crystals grown in high-salt buffers (e.g., 0.1 M sodium citrate, pH 5.0) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinities to target proteins (e.g., IP3Rs) with a 1:1 stoichiometry model .
- Solid-state NMR : Probe dynamic interactions in lipid bilayers or immobilized enzyme complexes .
Q. How can synthesis or isolation protocols be optimized to improve yield and reduce impurities?
For chemical synthesis:
- Use enzymatic phosphorylation with inositol kinases (e.g., IPMK) to enhance regioselectivity .
- Purify via anion-exchange chromatography (Q-Sepharose, pH 8.0) followed by lyophilization .
For isolation from biological samples: - Apply ultrafiltration (3 kDa cutoff) to remove proteins, then analyze by LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹³C-inositol) .
Q. What strategies address challenges in quantifying low-abundance inositol phosphates in complex matrices?
- Derivatization : Use trimethylsilylation or dansyl chloride to enhance MS sensitivity .
- Ion-pair chromatography : Pair tetrabutylammonium with reverse-phase columns (C18) for baseline separation of isomers .
- Radiolabeling : Incorporate ³²P-ATP during enzymatic reactions for autoradiography-based detection .
Q. Methodological Notes
- Contradiction Analysis : When conflicting data emerge, validate using orthogonal methods (e.g., NMR vs. MS) and control for batch-to-batch variability via supplier COAs .
- Experimental Design : Include negative controls (e.g., inositol-deficient media) and pharmacological inhibitors (e.g., U73122 for PLC) to confirm pathway specificity .
Properties
IUPAC Name |
disodium;[(1R,2R,3S,4S,5R,6S)-2,3,4,5-tetrahydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.2Na/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2/t1-,2-,3+,4+,5-,6+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYHIHUTKCMLKM-JBGYRJLXSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H]([C@@H]([C@@H]([C@@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Na2O12P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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